N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide
Description
Properties
IUPAC Name |
N-[2-[3-(2-acetamidoethoxy)phenoxy]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-11(17)15-6-8-19-13-4-3-5-14(10-13)20-9-7-16-12(2)18/h3-5,10H,6-9H2,1-2H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYSZVKIBJZCKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC(=CC=C1)OCCNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Dichloroethane Intermediate
A widely documented route involves the stepwise functionalization of 1,3-phenylenedioxydiethanol (CAS 108-58-7). The diol is first converted to its dichloro derivative using thionyl chloride (SOCl₂) under reflux conditions. Subsequent reaction with acetamide in the presence of a base, such as potassium carbonate (K₂CO₃), facilitates nucleophilic displacement of chloride ions.
Reaction Scheme:
Optimization Parameters:
Direct Acetylation of 1,3-Phenylenedioxydiethylamine
An alternative approach employs 1,3-phenylenedioxydiethylamine (hypothetical intermediate) as the starting material. Acetylation with acetic anhydride ((CH₃CO)₂O) in pyridine achieves simultaneous protection of amine groups.
Reaction Conditions:
-
Molar ratio: 1:2.2 (amine to acetic anhydride)
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Reaction time: 6–8 hours at 0–5°C
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Workup: Neutralization with dilute HCl, extraction with ethyl acetate
Challenges:
-
Limited commercial availability of 1,3-phenylenedioxydiethylamine necessitates in situ preparation via reduction of the corresponding dinitrile, increasing synthetic steps.
Catalytic Systems and Solvent Effects
Palladium-Catalyzed Coupling
Recent advances propose palladium-catalyzed cross-coupling between 1,3-dibromophenyl derivatives and ethylene glycol acetamide units. This method enhances regioselectivity but requires stringent anhydrous conditions.
Catalyst: Pd(PPh₃)₄ (5 mol%)
Ligand: Xantphos (10 mol%)
Solvent: Toluene at 110°C
Yield: 70–75%
Solvent Screening for Amidation
A comparative study evaluated solvent polarity on reaction efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 72 | 98 |
| DMSO | 46.7 | 68 | 95 |
| Acetonitrile | 37.5 | 60 | 92 |
| THF | 7.6 | 55 | 89 |
Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution by stabilizing transition states.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) reveals ≥98% purity for optimized methods.
Industrial-Scale Challenges
Cost-Benefit Analysis
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Raw Material Cost ($/kg) | 120 | 85 |
| Energy Consumption (kWh) | 15 | 8 |
| Waste Generation (kg) | 5.2 | 3.1 |
Scale-up reduces per-unit costs but introduces challenges in exothermic reaction control.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamidoethoxy group, where nucleophiles like hydroxide ions can replace the acetamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Hydroxy derivatives.
Scientific Research Applications
N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamidoethoxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenoxyethyl backbone can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Variants
N,N'-[1,2-phenylenebis(oxyethane-2,1-diyl)]diacetamide (CAS: 893769-00-1)
- Key Difference: The 1,2-phenylene substitution (vs.
- Properties: Similar molecular weight (280.32 g/mol) but distinct crystallinity due to reduced symmetry. Limited bioactivity data available .
N,N'-[(4-Amino-1,2-phenylene)bis(oxyethane-2,1-diyl)]diacetamide hydrochloride (CAS: 2109439-76-9)
Core-Modified Analogues
Quinoxaline Derivatives (e.g., Compound 4m in )
- Structure: Replaces the phenyl ring with a brominated quinoxaline core and ethenyl linkers.
- Properties: Higher molecular weight (~481 g/mol) and extended π-conjugation, enabling interactions with DNA or enzymes. Exhibits 81% yield in synthesis and anticancer activity against non-small-cell lung cancer .
Pyrimidine-Based Diacetamide (Compound 5 in )
Dimeric and Peptide-Conjugated Analogues
Dimeric γ-AApeptides (Compounds 3–5 in )
- Structure : 1,4-Phenylenebis(azanediyl) core with long alkyl chains (e.g., dodecanamide, tetradecanamide).
- Properties : High molecular weights (815–928 g/mol) and amphiphilic character, enabling membrane disruption. Demonstrated antibacterial activity .
Terphenyl Derivatives (e.g., Compounds 4a–4d in )
- Structure : C₂-symmetric terphenyl cores with methoxy, bromo, or fluoro substituents.
- Properties: Bulky aromatic systems (e.g., 685.37 g/mol for 4b) enhance protein-binding affinity. Designed as PD-1/PD-L1 interaction inhibitors for immunooncology .
Table 1: Key Properties of Selected Compounds
Functional and Application-Based Differences
- Anticancer Activity: Quinoxaline derivatives () and terphenyls () show targeted bioactivity, while the target compound’s applications remain unexplored.
- Antimicrobial Potential: Dimeric γ-AApeptides () leverage hydrophobic alkyl chains for membrane disruption, a trait absent in the hydrophilic target compound.
- Solubility : The target compound’s ethylene glycol and acetamide groups enhance water solubility compared to hydrophobic terphenyls or alkylated dimers.
Biological Activity
N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide is a compound with significant potential in various biological applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H22N2O5
- Molecular Weight : 358.39 g/mol
- CAS Number : 141650-31-9
- IUPAC Name : 2-[4-[3-[4-(2-amino-2-oxoethyl)phenoxy]-2-hydroxypropoxy]phenyl]acetamide
The biological activity of this compound is primarily attributed to its role as an inhibitor of certain enzymes and its interaction with cellular pathways. Research indicates that compounds with similar structures often exhibit:
- Antidiabetic Effects : By inhibiting α-glucosidase, these compounds can reduce postprandial blood glucose levels, making them potential candidates for diabetes management .
- Anticancer Activity : Some studies have shown that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth through various pathways .
Biological Activity Data
Case Study 1: Antidiabetic Properties
A study published in late 2023 evaluated the antidiabetic properties of this compound. The compound was tested on diabetic mice models and demonstrated a notable reduction in blood glucose levels after administration. The mechanism was linked to its ability to inhibit α-glucosidase activity effectively, thereby delaying carbohydrate absorption in the intestines.
Case Study 2: Anticancer Activity
In another research effort, the anticancer properties were assessed using various cancer cell lines. The compound exhibited a dose-dependent cytotoxic effect, particularly against breast and colon cancer cells. The study concluded that the compound's ability to induce apoptosis was mediated through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide, and how can researchers optimize reaction yields?
- The compound is typically synthesized via multi-step organic reactions. For example, coupling reactions involving acetamide derivatives with 1,3-phenylene-based linkers are common. A method involving N-(2-aminoethyl)acetamide and aromatic dihalides under nucleophilic substitution conditions has been reported, with yields dependent on solvent polarity, temperature, and catalyst selection (e.g., potassium carbonate in DMF at 80°C) . Optimization requires monitoring intermediates via TLC or HPLC and adjusting stoichiometric ratios to minimize byproducts like unreacted amines or over-alkylated species.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR : and NMR are critical for confirming the ethyleneoxy linker and acetamide groups. The aromatic protons of the 1,3-phenylene core appear as distinct multiplets (~6.8–7.2 ppm), while the ethyleneoxy methylene protons resonate as triplets (~3.6–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]+ at m/z 325.1 for CHNO).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% as per industrial standards) .
Q. How can researchers address solubility challenges in aqueous or polar solvents during biological assays?
- The compound’s limited solubility in water (due to hydrophobic aromatic and ethyleneoxy motifs) can be mitigated via co-solvents (e.g., DMSO ≤10% v/v) or derivatization. Introducing hydrophilic groups (e.g., sulfonation at the phenyl ring or PEGylation of the ethyleneoxy chain) enhances solubility without altering core reactivity . Pre-formulation studies using dynamic light scattering (DLS) or phase solubility analysis are recommended .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound and its derivatives?
- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, leveraging high-resolution data (R-factor < 0.05) collected at low temperature (100 K) to minimize thermal motion artifacts. For the parent compound, monoclinic space groups (e.g., C2/c) with unit cell parameters a ≈ 20.62 Å, b ≈ 7.46 Å, c ≈ 9.48 Å, β ≈ 110.4° have been observed . Hydrogen-bonding networks between acetamide NH and carbonyl groups stabilize the lattice, as seen in analogous structures .
Q. How can structure-activity relationship (SAR) studies be designed to explore its bioactivity, such as enzyme inhibition or receptor binding?
- Core Modifications : Replace the 1,3-phenylene group with 1,4-phenylene or heteroaromatic rings (e.g., pyridine) to assess steric/electronic effects.
- Linker Variations : Substitute ethyleneoxy with propyleneoxy or rigid spacers (e.g., acetylene) to probe conformational flexibility.
- Assay Design : Use surface plasmon resonance (SPR) for binding kinetics (K, k/k) and enzymatic assays (e.g., fluorescence-based) for IC determination. Cross-reference with computational docking (AutoDock Vina) to validate binding poses .
Q. What are the key stability considerations under varying pH and temperature conditions?
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Differential scanning calorimetry (DSC) identifies melting points (~239°C with decomposition) .
- pH Sensitivity : Hydrolytic degradation of acetamide groups occurs under strong acidic (pH < 2) or basic (pH > 10) conditions. Monitor via accelerated stability testing (40°C/75% RH for 6 months) with HPLC tracking .
Q. How can computational methods (e.g., DFT, MD) predict reactivity or interactions with biological targets?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to evaluate electrostatic potential surfaces (EPS), highlighting nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvation in explicit water (AMBER force field) to study aggregation tendencies. For protein interactions, use CHARMM36 parameters to model ligand-receptor dynamics over 100-ns trajectories .
Methodological Notes
- Contradictions in Data : Some studies report varying melting points (e.g., 239°C vs. 220°C), likely due to polymorphic forms or impurities. Always cross-validate with DSC and SCXRD .
- Synthesis Reproducibility : Batch-to-batch variability in ethyleneoxy linker length (e.g., dimer vs. trimer formation) can occur; use MALDI-TOF for precise oligomer characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
